2-Bromo-6-(cyclopropylamino)benzonitrile
Description
2-Bromo-6-(cyclopropylamino)benzonitrile (CAS: 1365272-47-4 ) is a halogenated aromatic compound featuring a bromine atom at the 2-position of the benzene ring, a cyano (-C≡N) group at the benzonitrile position, and a cyclopropylamino (-NH-cyclopropyl) substituent at the 6-position. Its molecular formula is C₁₀H₁₀BrN₂, with an average molecular weight of 237.1 g/mol. The compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, owing to its reactive bromine and electron-withdrawing cyano group, which facilitate cross-coupling reactions and nucleophilic substitutions .
Properties
IUPAC Name |
2-bromo-6-(cyclopropylamino)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-9-2-1-3-10(8(9)6-12)13-7-4-5-7/h1-3,7,13H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISICKMZHCHSRPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C(=CC=C2)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001262540 | |
| Record name | Benzonitrile, 2-bromo-6-(cyclopropylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001262540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-47-4 | |
| Record name | Benzonitrile, 2-bromo-6-(cyclopropylamino)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 2-bromo-6-(cyclopropylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001262540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Bromo-6-(cyclopropylamino)benzonitrile typically involves the bromination of 6-(cyclopropylamino)benzonitrile. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . Industrial production methods may involve optimizing reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity.
Chemical Reactions Analysis
2-Bromo-6-(cyclopropylamino)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different functional group.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like toluene or ethanol. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
2-Bromo-6-(cyclopropylamino)benzonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(cyclopropylamino)benzonitrile involves its interaction with specific molecular targets. The bromine atom and the cyclopropylamino group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
Cyclopropylamino vs. Piperazinyl Substituents
The cyclopropylamino group in 2-bromo-6-(cyclopropylamino)benzonitrile introduces steric hindrance and electron-donating properties due to the cyclopropane ring’s strain and NH group. In contrast, piperazinyl derivatives (e.g., 2-bromo-6-(4-methylpiperazin-1-yl)benzonitrile ) offer greater conformational flexibility and basicity, enhancing solubility in polar solvents. Piperazinyl analogs are often prioritized in CNS drug development due to improved blood-brain barrier penetration .
Bromine Position and Electronic Effects
The bromine at the 2-position in the target compound directs electrophilic substitution reactions to the 4- and 6-positions. Comparatively, analogs like 2-bromo-6-(trifluoromethyl)benzonitrile replace the cyclopropylamino group with a -CF₃ group, which strongly withdraws electrons, reducing reactivity toward nucleophiles but increasing stability under acidic conditions.
Triazine Core Derivatives
Triazine-based analogs (e.g., compound 5d from ) incorporate a 1,3,5-triazine ring, enabling π-π stacking interactions critical for binding to biological targets like kinases. These derivatives exhibit higher melting points (142–144°C vs. unreported for the target compound) due to increased molecular symmetry and hydrogen-bonding capacity .
Biological Activity
2-Bromo-6-(cyclopropylamino)benzonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C10H10BrN
- CAS Number : 1365272-47-4
- Structure : The compound features a bromine atom at the 2-position and a cyclopropylamino group at the 6-position of the benzonitrile ring.
The biological activity of 2-Bromo-6-(cyclopropylamino)benzonitrile is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of both the bromine atom and the cyclopropylamino group allows for unique interactions that can modulate protein activity and influence cellular signaling pathways.
Potential Targets:
- Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Receptors : It could interact with neurotransmitter receptors, potentially influencing neurological functions.
Biological Activities
Research has indicated several biological activities associated with 2-Bromo-6-(cyclopropylamino)benzonitrile:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
- Anticancer Properties : There is evidence supporting its potential use in cancer therapy. In vitro studies have shown that it may inhibit the growth of certain cancer cell lines.
- Neuroprotective Effects : Some studies indicate that compounds similar to 2-Bromo-6-(cyclopropylamino)benzonitrile may provide neuroprotective benefits, although specific data on this compound is limited.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential effects of 2-Bromo-6-(cyclopropylamino)benzonitrile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
